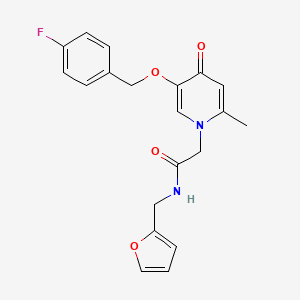

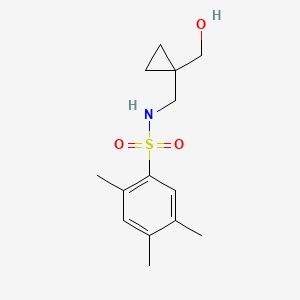

![molecular formula C11H16ClNO2 B2989859 3-[(3R)-3-氨基丁基]苯甲酸;盐酸盐 CAS No. 2567489-12-5](/img/structure/B2989859.png)

3-[(3R)-3-氨基丁基]苯甲酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride” is a chemical compound with the molecular formula C11H16ClNO2. It is a derivative of 3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA), which is an organic compound with the molecular formula H2NC6H4CO2H .

Synthesis Analysis

The synthesis of aminobenzoic acid derivatives has been achieved by reacting 4-amino benzoic acid and hydrochloride and refluxing . The Benzimidazolyl benzamine compound was firstly synthesized from PABA and o-phenylene diamine, which, after further reacting with formaldehyde and piperidine, resulted in a piperidinylmethyl-based benzamine derivative .Chemical Reactions Analysis

The reaction mechanism of benzoic acid with OH, NO3, and SO4 radicals in the atmosphere has been studied . The potential barriers of the elementary addition reactions of benzoic acid with OH radicals are lower than those of elementary abstraction reactions, and the potential barriers of OH-initiated reactions are less than for NO3 and SO4 reactions .科学研究应用

Pharmaceutical Research and Development

Para-aminobenzoic acid (PABA), a compound structurally similar to “3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride”, is a commonly used building block in pharmaceuticals . Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, it is great for the development of a wide range of novel molecules with potential medical applications .

Anticancer Applications

PABA compounds have shown anticancer properties, suggesting their potential as therapeutic agents in future clinical trials . The specific mechanism of action and safety of these compounds would need to be evaluated in further investigations .

Anti-Alzheimer’s Applications

PABA compounds have also demonstrated anti-Alzheimer’s properties . This suggests that “3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride” could potentially be used in the development of treatments for Alzheimer’s disease .

Antibacterial Applications

PABA compounds have been observed to have antibacterial properties . This indicates that “3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride” could potentially be used in the development of new antibacterial agents .

Antiviral Applications

PABA compounds have shown antiviral properties . This suggests that “3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride” could potentially be used in the development of antiviral drugs .

Anti-inflammatory Applications

PABA compounds have demonstrated anti-inflammatory properties . This indicates that “3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride” could potentially be used in the development of anti-inflammatory drugs .

Antioxidant Applications

PABA compounds have shown antioxidant properties . This suggests that “3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride” could potentially be used in the development of antioxidant drugs .

Corrosion Inhibition

Benzoic acid derivatives have been studied as corrosion inhibitors for stainless steel in hydrochloric acid medium . Given the structural similarity, “3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride” could potentially have similar applications .

安全和危害

The safety data sheet for 3-Aminobenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation .

未来方向

Further investigation is needed to evaluate the safety and efficacy of aminobenzoic acid derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds . The design and synthesis of aminobenzoic acid derivatives could lead to the development of a wide range of novel molecules with potential medical applications .

作用机制

- The primary target of 3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride is not explicitly mentioned in the available information. However, we know that it is a fungistatic compound widely used as a food preservative .

- It is conjugated to glycine in the liver and excreted as hippuric acid . Additionally, as the sodium salt form (sodium benzoate), it is used to treat urea cycle disorders by binding to amino acids. This leads to the excretion of these amino acids and a decrease in ammonia levels .

Target of Action

属性

IUPAC Name |

3-[(3R)-3-aminobutyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14;/h2-4,7-8H,5-6,12H2,1H3,(H,13,14);1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCQXCUBRXKLMC-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC(=CC=C1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC(=CC=C1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

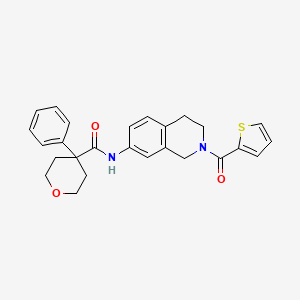

![3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2989776.png)

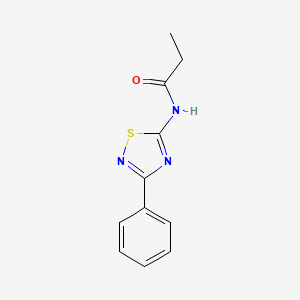

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2989778.png)

![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/no-structure.png)

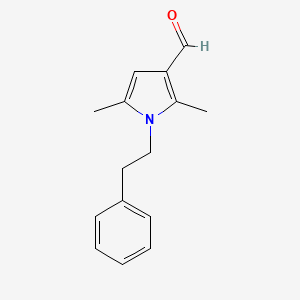

![8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride](/img/structure/B2989790.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2989794.png)

![(3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine](/img/structure/B2989795.png)

![2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2989796.png)